

# A Spectroscopic Showdown: Unmasking the Isomers of 4-Isopropoxyaniline

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## Compound of Interest

Compound Name: 4-Isopropoxyaniline

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A comprehensive guide to the spectroscopic differentiation of **4-isopropoxyaniline** and its ortho- and meta-isomers for researchers, scientists, and drug development professionals.

In the realm of pharmaceutical and chemical research, the precise identification of isomeric compounds is paramount. Subtle shifts in molecular structure can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of **4-isopropoxyaniline** and its isomers, 2-isopropoxyaniline and 3-isopropoxyaniline, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols offer a robust framework for the unambiguous identification of these closely related molecules.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-isopropoxyaniline**, 2-isopropoxyaniline, and 3-isopropoxyaniline.

### <sup>1</sup>H NMR Spectral Data

Compound	Isomer	Chemical Shift ( $\delta$ ) [ppm] & Multiplicity
Isopropoxy Group		
4- (para)	~1.3 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> ), ~4.4 (sept, 1H, -CH(CH <sub>3</sub> ) <sub>2</sub> )	
2- (ortho)	~1.3 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> ), ~4.5 (sept, 1H, -CH(CH <sub>3</sub> ) <sub>2</sub> )	
3- (meta)	~1.3 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> ), ~4.5 (sept, 1H, -CH(CH <sub>3</sub> ) <sub>2</sub> )	
Aromatic Protons		
4- (para)	~6.7-6.8 (m, 4H, Ar-H)	
2- (ortho)	~6.7-6.9 (m, 4H, Ar-H)	
3- (meta)	~6.2-7.1 (m, 4H, Ar-H)	
Amine Proton		
4- (para)	~3.5 (br s, 2H, -NH <sub>2</sub> )	
2- (ortho)	~3.8 (br s, 2H, -NH <sub>2</sub> )	
3- (meta)	~3.6 (br s, 2H, -NH <sub>2</sub> )	

## <sup>13</sup>C NMR Spectral Data

Compound	Isomer	Chemical Shift ( $\delta$ ) [ppm]
Isopropoxy Group		
4- (para)	~22 (-CH(CH <sub>3</sub> ) <sub>2</sub> ), ~70 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	
2- (ortho)	~22 (-CH(CH <sub>3</sub> ) <sub>2</sub> ), ~70 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	
3- (meta)	~22 (-CH(CH <sub>3</sub> ) <sub>2</sub> ), ~70 (-CH(CH <sub>3</sub> ) <sub>2</sub> )	
Aromatic Carbons		
4- (para)	~115, ~116, ~141, ~152	
2- (ortho)	~112, ~115, ~119, ~121, ~136, ~146	
3- (meta)	~103, ~107, ~110, ~130, ~148, ~159	

## FTIR Spectral Data

Compound	Isomer	Key Vibrational Frequencies (cm <sup>-1</sup> )
N-H Stretch		
4- (para)	~3400-3300 (two bands)	
2- (ortho)	~3400-3300 (two bands)	
3- (meta)	~3400-3300 (two bands)	
C-H Stretch (Aromatic)		
4- (para)	~3100-3000	
2- (ortho)	~3100-3000	
3- (meta)	~3100-3000	
C-H Stretch (Aliphatic)		
4- (para)	~2980-2850	
2- (ortho)	~2980-2850	
3- (meta)	~2980-2850	
C=C Stretch (Aromatic)		
4- (para)	~1600-1450	
2- (ortho)	~1600-1450	
3- (meta)	~1600-1450	
C-O Stretch (Ether)		
4- (para)	~1250-1200 (asymmetric), ~1050-1000 (symmetric)	
2- (ortho)	~1250-1200 (asymmetric), ~1050-1000 (symmetric)	
3- (meta)	~1250-1200 (asymmetric), ~1050-1000 (symmetric)	
C-N Stretch		

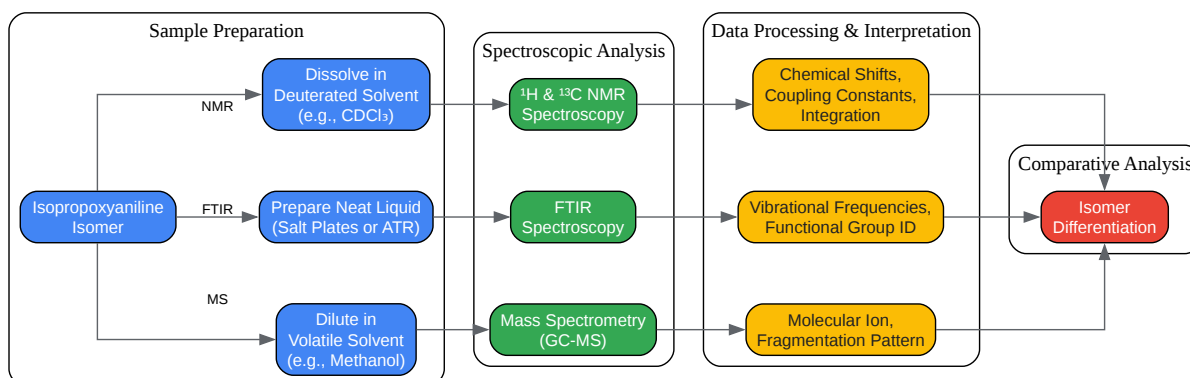
4- (para)	~1300-1250
2- (ortho)	~1300-1250
3- (meta)	~1300-1250

## Mass Spectrometry Data

Compound	Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
C <sub>9</sub> H <sub>13</sub> NO	4- (para)	151	136, 109, 108, 93, 80[1]
C <sub>9</sub> H <sub>13</sub> NO	2- (ortho)	151	136, 109, 108, 93, 80
C <sub>9</sub> H <sub>13</sub> NO	3- (meta)	151	136, 109, 108, 93, 80[2]

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the isopropoxyaniline isomers.



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A generalized workflow for the spectroscopic analysis and comparison of isopropoxyaniline isomers.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the isopropoxyaniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved to form a homogeneous solution.[3]
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Referencing: Calibrate the chemical shifts to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the peaks in the  $^1\text{H}$  NMR spectrum and identify the chemical shifts and coupling constants.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Salt Plates (NaCl or KBr): Place a small drop of the liquid sample between two salt plates, ensuring a thin, uniform film.[\[6\]](#)[\[7\]](#)
  - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.[\[6\]](#)[\[8\]](#)
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: Collect a background spectrum of the empty salt plates or the clean ATR crystal before analyzing the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify the characteristic vibrational frequencies.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 100  $\mu\text{g}/\text{mL}$ ) of the isopropoxyaniline isomer in a volatile solvent such as methanol or ethyl acetate.[9]
- Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness) is typically suitable.[9]
  - Injector Temperature: 250  $^{\circ}\text{C}$ .[9]
  - Carrier Gas: Helium at a constant flow rate (e.g., 1  $\text{mL}/\text{min}$ ).[9]
  - Oven Temperature Program: Start at a low temperature (e.g., 70  $^{\circ}\text{C}$ ), hold for 1-2 minutes, then ramp at 10-20  $^{\circ}\text{C}/\text{min}$  to a final temperature of 280-300  $^{\circ}\text{C}$  and hold for 5-10 minutes. [9]
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
  - Ion Source Temperature: 230  $^{\circ}\text{C}$ .[9]



- Mass Scan Range: m/z 40-450.[9]
- Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to the chromatographic peak to determine the molecular ion and fragmentation pattern.

## Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a powerful and complementary suite of tools for the differentiation of **4-isopropoxyaniline** and its ortho- and meta-isomers. While FTIR and MS can confirm the presence of the key functional groups and the correct molecular weight, NMR spectroscopy, particularly the pattern of aromatic signals in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra, offers the most definitive method for distinguishing between these positional isomers. By following the detailed experimental protocols and referencing the provided spectral data, researchers can confidently identify and characterize these important chemical entities.

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